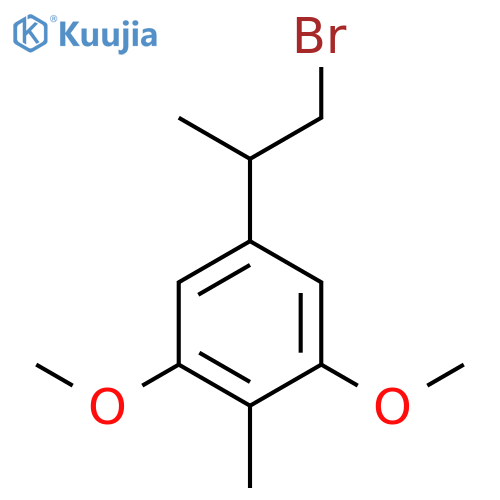

Cas no 2228142-09-2 (5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene)

2228142-09-2 structure

商品名:5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene

- 2228142-09-2

- EN300-1927631

-

- インチ: 1S/C12H17BrO2/c1-8(7-13)10-5-11(14-3)9(2)12(6-10)15-4/h5-6,8H,7H2,1-4H3

- InChIKey: PWGQMSULQJMRBU-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)C1C=C(C(C)=C(C=1)OC)OC

計算された属性

- せいみつぶんしりょう: 272.04119g/mol

- どういたいしつりょう: 272.04119g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 173

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 18.5Ų

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927631-10.0g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 10g |

$4974.0 | 2023-06-02 | ||

| Enamine | EN300-1927631-2.5g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 2.5g |

$2268.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-0.5g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 0.5g |

$1111.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-0.05g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 0.05g |

$972.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-10g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 10g |

$4974.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-1g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 1g |

$1157.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-0.1g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 0.1g |

$1019.0 | 2023-09-17 | ||

| Enamine | EN300-1927631-1.0g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 1g |

$1157.0 | 2023-06-02 | ||

| Enamine | EN300-1927631-5.0g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 5g |

$3355.0 | 2023-06-02 | ||

| Enamine | EN300-1927631-0.25g |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene |

2228142-09-2 | 0.25g |

$1065.0 | 2023-09-17 |

5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

2228142-09-2 (5-(1-bromopropan-2-yl)-1,3-dimethoxy-2-methylbenzene) 関連製品

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬